molecular formula C6H10O2 B14671326 (Z)-3-Pentenoic acid, methyl ester CAS No. 36781-66-5

(Z)-3-Pentenoic acid, methyl ester

Cat. No.: B14671326
CAS No.: 36781-66-5
M. Wt: 114.14 g/mol
InChI Key: KJALUUCEMMPKAC-ARJAWSKDSA-N
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Description

(Z)-3-Pentenoic acid, methyl ester (CAS 36781-66-5) is an unsaturated ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.1424 g/mol. Its IUPAC name is methyl (Z)-3-pentenoate, and its structure is represented as (Z)-CH₃CH=CHCH₂C(O)OCH₃ . This compound is characterized by a cis (Z) configuration at the double bond, which influences its chemical reactivity and physical properties. It is used in organic synthesis, fragrance formulations, and as a reference compound in thermodynamic studies .

Properties

CAS No.

36781-66-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

methyl (Z)-pent-3-enoate

InChI

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3-

InChI Key

KJALUUCEMMPKAC-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CC(=O)OC

Canonical SMILES

CC=CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-3-Pentenoic acid, methyl ester can be synthesized through the esterification of (Z)-3-pentenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

(Z)-3-Pentenoic acid+MethanolH2SO4(Z)-3-Pentenoic acid, methyl ester+Water\text{(Z)-3-Pentenoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (Z)-3-Pentenoic acid+MethanolH2​SO4​​(Z)-3-Pentenoic acid, methyl ester+Water

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the by-products, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Pentenoic acid, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (Z)-3-pentenoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents can convert the ester into different products, depending on the conditions used.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Hydrolysis: (Z)-3-Pentenoic acid and methanol.

    Reduction: (Z)-3-Penten-1-ol.

    Oxidation: Various oxidized products depending on the specific conditions.

Scientific Research Applications

(Z)-3-Pentenoic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-Pentenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between (Z)-3-pentenoic acid, methyl ester and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₆H₁₀O₂ 114.1424 36781-66-5 Methyl ester, Z-configuration at C3–C4
(Z)-3-Pentenoic acid, ethyl ester C₇H₁₂O₂ 128.1690 27829-70-5 Ethyl ester, Z-configuration at C3–C4
3-Pentenoic acid, 4-methyl-, methyl ester C₇H₁₂O₂ 128.1690 N/A Methyl ester, additional methyl at C4
Ethyl (2E)-2-methyl-3-pentenoate C₈H₁₄O₂ 142.1956 1617-23-8 Ethyl ester, methyl branch at C2, E-configuration
Hexyl (Z)-2-methyl-3-pentenoate C₁₂H₂₂O₂ 198.30 58625-94-8 Hexyl ester, methyl branch at C2

Key Observations :

  • Ester Chain Length : Replacing the methyl group with ethyl (C₂H₅) or hexyl (C₆H₁₃) increases molecular weight and hydrophobicity, impacting volatility and solubility .
  • Stereochemistry : The Z-configuration in the parent compound results in a bent geometry, affecting intermolecular interactions compared to E-isomers .

Thermodynamic and Physical Properties

  • Formation Enthalpy (ΔfH°liquid): this compound: Not explicitly reported, but analogous ethyl ester (C₇H₁₂O₂) has ΔfH°liquid = -432 ± 3 kJ/mol . Ethyl (Z)-3-pentenoate: ΔcH°liquid (combustion enthalpy) = -4037 ± 3 kJ/mol .
  • Boiling Points: Methyl esters generally have lower boiling points than ethyl or hexyl derivatives due to shorter alkyl chains. For example, methyl 3-pentenoate is more volatile than hexyl 2-methyl-3-pentenoate .

Research Findings

  • Substituent Effects on Stability : Hine et al. (1982) demonstrated that electron-withdrawing groups (e.g., methoxy) near the double bond decrease stability, while bulky groups (e.g., t-butoxy) increase steric strain .
  • Biological Activity: Branched esters like 3-pentenoic acid, 4-methyl-, methyl ester (from Bacillus subtilis) exhibit antimicrobial properties due to their surfactant-like structures .

Q & A

Q. What analytical methods are recommended for identifying and quantifying (Z)-3-pentenoic acid, methyl ester in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include:

  • Column selection : Use polar stationary phases like SP™-2560 (100% cyanopropyl polysiloxane) to resolve geometric isomers (cis/trans) .
  • Retention indices : Compare with reference libraries (e.g., NIST or Adams' essential oil databases) for accurate identification. For example, (Z)-isomers typically elute earlier than (E)-isomers due to reduced polarity .
  • Derivatization : If volatility is low, convert to fatty acid methyl esters (FAMEs) via acid-catalyzed transesterification (e.g., BF₃/methanol) to enhance detectability .
  • Calibration : Use certified FAME standards (e.g., 37-component mix) to validate system performance and quantify isomers .

Q. How can the purity of synthesized this compound be optimized?

  • Isomer separation : Employ preparative GC or HPLC with chiral columns to isolate (Z)-isomers from (E)-isomers. Bedoukian Research reports ≥98.5% cis-isomer purity using fractional distillation under reduced pressure .
  • Additives : Include synthetic α-tocopherol (0.1%) to prevent oxidation during storage .
  • Spectroscopic validation : Confirm purity via ¹H-NMR (characteristic olefinic proton coupling constants: J = 10–12 Hz for Z-isomers) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Q. What are the safety considerations for handling this compound?

  • Exposure limits : No specific OSHA limits, but treat as a skin/eye irritant. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to minimize hydrolysis and oxidation .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) affect the stability and reactivity of this compound?

  • Electron-withdrawing groups : Substituents like acetyl or hydroxy groups (e.g., 3-acetyl-4-hydroxy derivatives) increase susceptibility to nucleophilic attack at the ester carbonyl, altering hydrolysis kinetics .
  • Steric effects : Bulky substituents (e.g., 2,2-dimethyl) reduce isomerization rates by hindering rotation around the C=C bond .
  • Thermal stability : Decomposition occurs above 160°C; monitor via thermogravimetric analysis (TGA) and DSC to optimize reaction temperatures .

Q. What mechanistic insights explain contradictions in reported GC retention indices for this compound?

Discrepancies arise from:

  • Column aging : Polar columns degrade over time, shifting retention indices. Recalibrate monthly using FAME standards .
  • Carrier gas flow rate : Higher flow rates reduce resolution of cis/trans isomers. Optimize at 1–2 mL/min for 75 m columns .
  • Sample matrix effects : Co-eluting compounds (e.g., n-hexadecenoic acid methyl ester) in biodiesel or biosurfactant samples can mask retention times. Use multidimensional GC (GC×GC) or heart-cutting for clarity .

Q. How can computational modeling predict the biodegradation pathways of this compound in environmental systems?

  • QSPR models : Correlate log P (experimental: ~2.54) with biodegradation rates. Higher hydrophobicity (log P > 3) slows microbial uptake .
  • Density functional theory (DFT) : Simulate ester bond cleavage by hydrolases (e.g., Bacillus subtilis lipases). Transition states reveal energy barriers for hydrolysis (~50–60 kJ/mol) .
  • Metabolite tracking : Use ¹³C-labeled esters and LC-HRMS to identify intermediates (e.g., 3-pentenoic acid) in soil microcosms .

Q. What role does this compound play in biosynthesis or metabolic engineering?

  • Precursor for polyketides : Its α,β-unsaturated ester structure is a building block for microbial synthesis of jasmonates and terpenoids .
  • Enzyme specificity : Musa species' acyltransferases show selectivity for (Z)-isomers in esterifying nutraceuticals (e.g., cheilanthic acid derivatives) .
  • Chiral resolution : Use lipases (e.g., Candida antarctica) to kinetic resolve racemic mixtures, achieving >90% enantiomeric excess .

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of this compound in catalytic reactions?

  • Deuterium tracing : Synthesize [²H₃]-methyl esters to track hydrogen transfer in photochemical [2+2] cycloadditions .
  • ¹³C-NMR : Label the carbonyl carbon to monitor ester hydrolysis kinetics in real-time (e.g., pseudo-first-order rate constants) .
  • MS/MS fragmentation : Use ¹³C-labeled analogs to distinguish between McLafferty rearrangements and β-scission pathways in EI-MS .

Data Gaps and Recommendations

  • Toxicity data : Limited ecotoxicological studies exist. Prioritize Daphnia magna or algal bioassays to assess LC₅₀ values .
  • Isomerization kinetics : Quantify Z→E interconversion rates under varying pH/temperature using UV-Vis or Raman spectroscopy.
  • Advanced separations : Explore capillary electrophoresis with ionic liquids for high-throughput isomer analysis.

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